Superior In Vitro Potency at Human D1 Receptor: Mevidalen Hydroxybenzoate versus DETQ (First-Generation D1 PAM)
In a head-to-head comparison of functional potentiation of dopamine-induced cAMP accumulation in HEK293 cells stably expressing the human D1 receptor, mevidalen hydroxybenzoate (LY3154207) exhibits an EC50 of 1.1–3.0 nM [1][2], demonstrating approximately 2- to 5-fold higher potency than the prototypical D1 PAM DETQ, which has an EC50 of 5.8 nM in the same assay system . Both compounds function as positive allosteric modulators, but mevidalen's enhanced potency translates to lower required doses to achieve therapeutic receptor modulation.
| Evidence Dimension | Functional potentiation of D1 receptor (cAMP accumulation, EC50) |
|---|---|
| Target Compound Data | EC50 = 1.1–3.0 nM |
| Comparator Or Baseline | DETQ: EC50 = 5.8 nM |
| Quantified Difference | Mevidalen is approximately 2- to 5-fold more potent than DETQ |
| Conditions | HEK293 cells expressing human D1 receptor; dopamine EC20 co-incubation; HTRF cAMP detection |
Why This Matters
Higher in vitro potency at the human D1 receptor allows for lower effective doses in vivo, potentially reducing off-target effects and enabling a wider therapeutic window.
- [1] Hao J, Beck JP, Schaus JM, et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-[(1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem. 2019;62(19):8711-8732. View Source
- [2] BindingDB. BDBM50509150: LY-3154207 (Mevidalen) Affinity Data. Binding Database. View Source
